Product packaging for 1-[2-(3-Bromophenoxy)ethyl]piperazine(Cat. No.:)

1-[2-(3-Bromophenoxy)ethyl]piperazine

Cat. No.: B13208244
M. Wt: 285.18 g/mol
InChI Key: FBZVPBWIPKFXRJ-UHFFFAOYSA-N
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Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry

The piperazine scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them incredibly versatile for drug design. The significance of the piperazine ring lies in a combination of its structural and physicochemical properties.

Its flexible chair-like conformation allows for the precise spatial arrangement of various substituents, enabling tailored interactions with biological receptors. The two nitrogen atoms within the ring can be easily functionalized, providing a modular approach to drug development where different chemical groups can be attached to fine-tune a compound's activity, selectivity, and pharmacokinetic profile.

The presence of the piperazine moiety can also improve a drug candidate's solubility and basicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. This has led to the incorporation of the piperazine scaffold into a wide array of approved drugs spanning numerous therapeutic areas, including:

Antipsychotics: For the treatment of schizophrenia and bipolar disorder.

Antidepressants: Targeting various neurotransmitter systems.

Antihistamines: For allergy relief.

Anticancer agents: As kinase inhibitors and other targeted therapies.

Antiviral, antibacterial, and antifungal agents: Demonstrating a broad spectrum of antimicrobial activity.

The ability of the piperazine ring to serve as a versatile linker between different pharmacophores has further cemented its importance in the rational design of new therapeutic agents.

Scope of Academic Research on Substituted Piperazines

The academic interest in substituted piperazines is extensive and continually growing. Researchers are actively exploring new synthetic methodologies to create diverse libraries of piperazine derivatives. These studies often focus on developing more efficient and selective reactions to modify the piperazine core.

A significant area of research involves the synthesis and evaluation of piperazine-containing compounds as potential treatments for a multitude of diseases. For instance, extensive research has been conducted on their use as anticancer agents, with studies focusing on their ability to inhibit cell proliferation and induce apoptosis in cancer cells. mdpi.com Another active field of investigation is their potential as radioprotective agents, which could help protect healthy tissues during radiation therapy. mdpi.com

Furthermore, academic research delves into the structure-activity relationships (SAR) of substituted piperazines. By systematically altering the substituents on the piperazine ring and studying the effects on biological activity, researchers can gain a deeper understanding of how these molecules interact with their biological targets. This knowledge is crucial for the design of next-generation drugs with improved efficacy and fewer side effects. The development of novel 1-(2-hydroxyethyl)piperazine derivatives, for example, has been a focus of studies aiming to create effective and affordable radioprotective agents. mdpi.com

In-depth Focus on 1-[2-(3-Bromophenoxy)ethyl]piperazine

While the piperazine scaffold is a subject of extensive research, publicly available scientific data specifically detailing the synthesis, chemical properties, and research applications of This compound is limited. This specific compound may be a novel research chemical, a synthetic intermediate that is not extensively characterized in the literature, or may be documented under a different chemical name or as part of a larger, patented molecule.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17BrN2O B13208244 1-[2-(3-Bromophenoxy)ethyl]piperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2

InChI Key

FBZVPBWIPKFXRJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCOC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis and Derivatization of 1 2 3 Bromophenoxy Ethyl Piperazine

Optimization of Reaction Conditions for 1-[2-(3-Bromophenoxy)ethyl]piperazine Synthesis

Phase-Transfer Catalysis for Enhanced Yields

The synthesis of this compound can be efficiently achieved through the N-alkylation of piperazine (B1678402) with a suitable haloethyl-phenoxy precursor, such as 1-bromo-2-(3-bromophenoxy)ethane. cymitquimica.comarctomsci.com The application of phase-transfer catalysis (PTC) in this synthesis is particularly advantageous for enhancing reaction rates and yields. acsgcipr.org PTC facilitates the transfer of reactants between immiscible phases (typically aqueous and organic), allowing for reactions to occur under milder conditions with greater efficiency. acsgcipr.org

In a typical PTC setup for the synthesis of this compound, piperazine is reacted with 1-bromo-2-(3-bromophenoxy)ethane in a biphasic system. This system consists of an organic solvent (such as toluene (B28343) or dichloromethane) and an aqueous solution of an inorganic base (like sodium hydroxide (B78521) or potassium carbonate). A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), is introduced to the reaction mixture. researchgate.net The catalyst transports the deprotonated piperazine from the aqueous phase to the organic phase, where it can react with the alkylating agent. This continuous process leads to a higher concentration of the reactive species in the organic phase, thereby accelerating the rate of N-alkylation. acsgcipr.org The use of PTC can often circumvent the need for harsh reaction conditions and anhydrous solvents, making it a more environmentally benign and cost-effective approach. acsgcipr.orgphasetransfer.com

Reactant 1Reactant 2CatalystBaseSolvent SystemProduct
Piperazine1-bromo-2-(3-bromophenoxy)ethaneTetrabutylammonium bromide (TBAB)aq. NaOH / K2CO3Toluene/WaterThis compound

Analog Synthesis and Structural Diversification of this compound Derivatives

The structural diversification of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships and to optimize the properties of lead compounds. nih.gov Analogs can be synthesized by modifying three main structural components: the bromophenoxy group, the ethyl linker, and the piperazine ring.

Modification of the Bromophenoxy Moiety:

A variety of analogs can be generated by altering the substitution pattern on the phenyl ring. For instance, the bromo substituent at the 3-position can be replaced with other functional groups such as chloro, fluoro, methyl, or methoxy (B1213986) groups. This can be achieved by starting with the corresponding substituted phenols to synthesize the necessary phenoxyethyl halide precursors. Furthermore, the position of the substituent can be varied (ortho, meta, or para) to investigate the impact of positional isomerism. researchgate.net More complex modifications could involve the introduction of fused ring systems or other heterocyclic moieties in place of the phenyl group.

Modifications of the Piperazine Ring:

The piperazine ring itself offers numerous opportunities for structural diversification. The second nitrogen atom of the piperazine can be substituted with a wide range of functional groups. For example, alkylation, acylation, or sulfonylation of the N-4 nitrogen can introduce various alkyl, aryl, or heterocyclic groups. mdpi.comsemanticscholar.orgnih.gov These modifications can significantly influence the physicochemical properties of the resulting compounds. Additionally, the piperazine ring can be replaced with other cyclic diamines, such as homopiperazine (B121016) or constrained bicyclic diamines, to explore the effects of ring size and conformational rigidity. nih.gov

Starting MaterialReagent/Reaction ConditionModification SiteResulting Analog Class
This compoundAlkyl halide / BaseN-4 of PiperazineN-Alkyl derivatives
This compoundAcyl chloride / BaseN-4 of PiperazineN-Acyl derivatives
1-PiperazineSubstituted 2-phenoxyethyl bromidePhenyl RingSubstituted phenoxy derivatives
3-Substituted phenol1,2-Dibromoethane / BasePhenyl RingPrecursor for substituted analogs
1-[2-(3-Bromophenoxy)ethyl]amineCyclic diamine synthesisPiperazine MoietyPiperazine ring-modified analogs

The synthesis of these analogs often employs standard organic chemistry transformations. For instance, N-alkylation of the piperazine nitrogen is a common method to introduce new substituents. mdpi.comsemanticscholar.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form the C-N bond between an aryl halide and the piperazine nitrogen, providing access to a wide array of N-aryl derivatives. mdpi.com The synthesis of more complex analogs may involve multi-step sequences, starting from readily available precursors and building the desired molecule through a series of carefully planned reactions. nih.gov

Advanced Spectroscopic and Chromatographic Characterization of 1 2 3 Bromophenoxy Ethyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy for Proton Assignment

In a hypothetical ¹H NMR spectrum of 1-[2-(3-Bromophenoxy)ethyl]piperazine, distinct signals would be expected for the protons of the 3-bromophenoxy group, the ethyl bridge, and the piperazine (B1678402) ring. The aromatic protons on the brominated phenyl ring would typically appear in the downfield region (δ 6.8-7.5 ppm) as complex multiplets due to spin-spin coupling. The protons of the ethyl linker would likely present as two triplets, with the protons closer to the oxygen atom of the phenoxy group being more deshielded. The protons on the piperazine ring would exhibit signals in the aliphatic region (δ 2.5-3.5 ppm), often as complex multiplets due to their chemical and magnetic environments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.8 - 7.5m
O-CH₂-4.0 - 4.3t
-CH₂-N2.7 - 3.0t
Piperazine-H2.5 - 3.5m

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be anticipated for each unique carbon atom. The carbon attached to the bromine atom would show a characteristic chemical shift. The aromatic carbons would resonate in the typical downfield region for benzene (B151609) derivatives. The aliphatic carbons of the ethyl linker and the piperazine ring would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br110 - 125
Aromatic C-H115 - 135
Aromatic C-O155 - 160
O-CH₂-65 - 70
-CH₂-N55 - 60
Piperazine-C45 - 55

Note: This is a generalized prediction. Actual values can vary based on solvent and experimental conditions.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be instrumental in confirming the elemental composition of this compound. This technique measures the mass of the molecule with very high accuracy. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), resulting in two major peaks in the mass spectrum separated by two mass units.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be used to determine the purity of a sample of this compound and to analyze its fragmentation pattern upon electron ionization. Common fragmentation pathways for similar piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another hybrid technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile or thermally labile compounds. For this compound, LC-MS could be employed to determine its presence in complex mixtures and to obtain its molecular weight and structural information through various ionization techniques such as electrospray ionization (ESI).

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies are associated with the aromatic ring, the ether linkage, the aliphatic ethyl and piperazine chains, and the carbon-bromine bond. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-O-C stretching of the phenoxy ether group would likely produce a strong, characteristic band in the region of 1250-1000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and piperazine moieties are expected in the 2950-2800 cm⁻¹ range. Furthermore, the C-N stretching of the piperazine ring would be observed in the fingerprint region, typically between 1200 and 1000 cm⁻¹. The presence of the bromine atom on the phenyl ring would give rise to a C-Br stretching vibration at lower frequencies, usually in the 700-500 cm⁻¹ range.

Table 1: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching> 3000
Aliphatic C-H (ethyl & piperazine)Stretching2950 - 2800
C-O-C (ether)Stretching1250 - 1000
C-N (piperazine)Stretching1200 - 1000
C-BrStretching700 - 500

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for evaluating the purity of chemical compounds by separating the main component from any impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of a compound and for monitoring the progress of a chemical reaction. For this compound, a suitable stationary phase would be silica (B1680970) gel 60 F₂₅₄ plates. The choice of the mobile phase is critical for achieving good separation. A common mobile phase for piperazine derivatives is a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents would be optimized to achieve a retention factor (Rf) value for the target compound that is typically between 0.3 and 0.7. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) due to the aromatic ring, or by using a chemical staining agent such as potassium permanganate (B83412) or iodine vapor. A single spot on the TLC plate under various eluent systems would be a strong indicator of the compound's high purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more quantitative and sensitive technique for purity assessment. A reversed-phase HPLC method would be appropriate for this compound. This would typically involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution method, where the proportion of the organic solvent is increased over time, would be effective in separating the main compound from any potential impurities with different polarities. Detection would most commonly be performed using a UV detector, set at a wavelength where the bromophenoxy moiety shows maximum absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A purity level of over 98% is often required for research and development purposes.

Table 2: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Elemental Compositional Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a compound. For this compound, with the chemical formula C₁₂H₁₇BrN₂O, the theoretical elemental composition can be calculated. The experimental values obtained from elemental analysis should be in close agreement (typically within ±0.4%) with the calculated values for carbon (C), hydrogen (H), and nitrogen (N). This close correlation provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound (C₁₂H₁₇BrN₂O)

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage (%)
CarbonC12.0112144.1250.54
HydrogenH1.011717.176.01
BromineBr79.90179.9028.03
NitrogenN14.01228.029.83
OxygenO16.00116.005.61
Total 285.21 100.00

Computational Chemistry and Molecular Modeling Studies of 1 2 3 Bromophenoxy Ethyl Piperazine

Quantum Chemical Calculations (Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of 1-[2-(3-Bromophenoxy)ethyl]piperazine. jksus.org DFT methods are favored for their balance between computational cost and accuracy in predicting molecular properties. jksus.org

Researchers typically perform geometry optimization of the molecule using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). researchgate.netresearchgate.net This process determines the most stable three-dimensional conformation of the molecule. From the optimized geometry, a variety of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution across the molecule. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are vital for predicting how the molecule will interact with biological targets. For this compound, the nitrogen atoms of the piperazine (B1678402) ring and the oxygen of the phenoxy group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are areas of positive potential (electrophilic).

| Mulliken Atomic Charges | Varies per atom | Provides insight into the partial charges on individual atoms. |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net This method is instrumental in understanding the potential biological targets of this compound and the nature of its interactions at the molecular level.

In a typical docking study, the three-dimensional structure of the target receptor is obtained from a protein database. The structure of this compound is then computationally "docked" into the active site of the receptor. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor. For instance, the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the bromophenyl group can engage in hydrophobic and halogen bonding interactions. These studies are crucial for elucidating the mechanism of action and for designing more potent and selective analogs. researchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Computational SAR modeling, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate chemical structures with biological activities. nih.gov

For a series of compounds related to this compound, various molecular descriptors can be calculated. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. By analyzing a set of molecules with known biological activities, a QSAR model can be built using statistical methods like multiple linear regression or machine learning algorithms. ekb.eg

Such models can then be used to predict the activity of new, unsynthesized compounds. For example, a QSAR study on a series of arylpiperazine derivatives might reveal that the presence of a halogen atom at the meta position of the phenyl ring is crucial for activity, or that the length of the ethyl linker is optimal for binding to a specific receptor. academie-sciences.fr These insights are invaluable for lead optimization in drug discovery. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights that are not available from static docking studies. nih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.

After docking this compound into its putative receptor, an MD simulation can be performed to assess the stability of the binding pose and to observe the conformational changes in both the ligand and the receptor upon binding. researchgate.net The simulation can reveal the persistence of key interactions observed in the docking study and identify new, transient interactions.

The results of MD simulations can be analyzed to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. This information helps in refining the understanding of the ligand-receptor interactions and in prioritizing compounds for experimental testing.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). researchgate.net Computational models are widely used in the early stages of drug discovery to predict the ADME properties of compounds, helping to identify potential liabilities before significant resources are invested. isca.me

Various in silico tools and models can predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. jscimedcentral.com These predictions are based on the molecular structure of the compound and are often derived from large datasets of experimentally determined ADME properties. researchgate.net

For this compound, computational ADME predictions can provide valuable information about its drug-like properties. For example, predictions might suggest that the compound has good oral absorption but may be a substrate for a particular metabolic enzyme. This knowledge allows for early modifications to the chemical structure to improve its pharmacokinetic profile.

Table 2: Illustrative Predicted ADME Properties of this compound

ADME Property Predicted Value/Classification Implication
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier Permeability Permeable May cross into the central nervous system.
CYP2D6 Inhibition Inhibitor Potential for drug-drug interactions.
LogP (Lipophilicity) 3.5 Indicates moderate lipophilicity, affecting absorption and distribution.

| Aqueous Solubility | Moderate | Affects formulation and bioavailability. |

Note: The values in this table are for illustrative purposes and represent typical data generated by ADME prediction software.

Pharmacological Mechanisms and Structure Activity Relationships of 1 2 3 Bromophenoxy Ethyl Piperazine Analogs

Interaction with Neurotransmitter Receptors

The versatile scaffold of phenoxyethylpiperazine has been a cornerstone in the development of a multitude of centrally acting agents. The specific nature of the substitution on both the phenoxy and piperazine (B1678402) rings dictates the affinity and efficacy of these compounds at various neurotransmitter receptors.

Serotonin (B10506) Receptor Agonism/Antagonism

Arylpiperazine derivatives are well-established ligands for serotonin (5-HT) receptors, with their specific activity profile being highly dependent on the nature of the aryl group and the linker connecting it to the piperazine moiety. While direct studies on 1-[2-(3-Bromophenoxy)ethyl]piperazine are limited, the extensive research on related long-chain arylpiperazines provides valuable insights into its potential serotonergic activity.

Many arylpiperazine derivatives exhibit a multi-target profile, often showing affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. For instance, compounds with a biphenyl-like system linked to the piperazine ring have demonstrated favorable affinity for the 5-HT7 receptor. The length of the spacer between the piperazine ring and the terminal fragment significantly influences affinity for the 5-HT1A receptor, while the nature of the biphenyl-like system has a more pronounced effect on 5-HT2A receptor affinity.

The anxiolytic agent buspirone, a well-known arylpiperazine, exerts its effects through partial agonism at 5-HT1A receptors. Similarly, antipsychotics like aripiprazole (B633) demonstrate a complex pharmacology that includes potent 5-HT2A receptor antagonism. Given the structural similarities, it is plausible that this compound and its analogs could also modulate these serotonin receptor subtypes. The specific nature of the bromophenoxy group is expected to influence the binding affinity and functional activity at these receptors.

Dopamine (B1211576) Receptor Modulation

The dopaminergic system is another primary target for arylpiperazine derivatives, with many compounds displaying significant affinity for dopamine D2 and D3 receptors. This interaction is a key component of the mechanism of action for numerous antipsychotic medications.

Research on novel multi-target ligands for schizophrenia has explored indazole and piperazine scaffolds, revealing that substitutions on the aryl portion of the piperazine moiety significantly impact dopamine D2 receptor binding. Specifically, electron-donating substituents at the ortho position of the phenyl ring, such as ether and thioether groups, tend to increase activity more than electron-withdrawing groups like halogens. nih.gov However, other studies on 1-phenyl-benzazepines with ortho halogen substituents on the phenyl ring have shown that these compounds maintain selectivity for D1-like receptors over D2 receptors. nih.gov

Given these findings, this compound, with its halogen substituent, is likely to interact with dopamine receptors. The position and nature of the halogen will be critical in determining its affinity and selectivity profile for different dopamine receptor subtypes.

GABA Receptor Agonism

The interaction of piperazine derivatives with γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the brain, presents a more complex picture. While piperazine itself can act as a GABA receptor agonist, structural modifications, particularly the addition of aryl groups, can dramatically alter this activity. drugbank.com

Studies have shown that many mono-N-aryl piperazine derivatives act as GABA-A receptor blockers, rather than agonists. nih.gov In fact, a study on the structure-dependent inhibition of the human α1β2γ2 GABA-A receptor by various piperazine derivatives demonstrated that these compounds act as antagonists. nih.gov The potency of this antagonism was found to be dependent on the substitution on the phenyl ring, with chlorophenylpiperazines being among the most potent inhibitors. nih.gov This suggests that this compound is more likely to exhibit antagonistic rather than agonistic properties at GABA-A receptors.

The following table summarizes the inhibitory potency of various piperazine derivatives on the GABA-evoked ion current, highlighting the influence of different substituents.

CompoundIC20 (μM)Maximum Inhibition (%)
1-(2-chlorophenyl)piperazine (2CPP)46~90 (at 1mM)
1-(3-methoxyphenyl)piperazine (3MPP)> 2CPP-
1-(4-chlorophenyl)piperazine (4CPP)> 3MPP-
1-(4-methoxyphenyl)piperazine (4MPP)> 4CPP-
1-(2-methylbenzyl)piperazine (2MBP)> 4MPP-
1-(3-chlorophenyl)piperazine (3CPP)> 2MBP-
Phenylpiperazine (PP)> 3CPP-
1-(4-fluorophenyl)piperazine (4FPP)> PP-
1-(2-methoxyphenyl)piperazine (2MPP)> 4FPP-
1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP)> 2MPP-
1-(3-methylbenzyl)piperazine (3MBP)> TFMPP-
1-Benzylpiperazine (BZP)> 3MBP-

Data adapted from a study on the antagonism of the human α1β2γ2 GABA-A receptor. nih.gov

Monoamine Neurotransmitter Reuptake Inhibition

The inhibition of monoamine reuptake is a key mechanism for many antidepressant and psychostimulant drugs. The phenoxyethylpiperazine scaffold has been explored for its potential as a monoamine reuptake inhibitor.

Research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, modeled after the selective serotonin reuptake inhibitor (SSRI) fluoxetine, has shown that these compounds can bind to the serotonin reuptake transporter (SERT). nih.gov While the initial compounds in this series showed micromolar affinity for SERT, which is less potent than typical SSRIs, it demonstrates the potential of this scaffold to interact with monoamine transporters. nih.gov

Furthermore, extensive work on analogs of GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine), a potent and selective dopamine reuptake inhibitor, has highlighted the importance of the piperazine ring and its substituents for high affinity at the dopamine transporter (DAT). nih.govnih.gov Modifications to the piperazine ring can significantly alter both potency and selectivity for DAT versus SERT. nih.gov These findings suggest that this compound and its analogs could potentially act as monoamine reuptake inhibitors, with the specific substitution pattern determining their potency and selectivity for the serotonin, dopamine, and norepinephrine (B1679862) transporters.

Elucidation of Structure-Activity Relationships in this compound Series

The biological activity of the this compound series is intricately linked to its molecular structure. The nature and position of substituents on the phenoxy ring, in particular, play a crucial role in defining the pharmacological profile of these compounds.

Impact of Halogen Position on Biological Activity

While specific structure-activity relationship (SAR) studies focusing on the systematic variation of the halogen position on the phenoxy ring of 1-[2-(phenoxy)ethyl]piperazine are not extensively documented in the available literature, insights can be drawn from related classes of compounds.

In the development of dopamine receptor ligands based on the 1-phenyl-benzazepine scaffold, the position of halogen substituents on the appended phenyl ring was found to influence selectivity. For instance, 2',6'-dichloro substituted analogs displayed modest selectivity for D5 versus D1 receptors, whereas this selectivity was reversed in compounds with a 2'-halo substitution pattern. nih.gov This highlights that the spatial arrangement of the halogen atom can significantly impact receptor subtype selectivity.

For arylpiperazine derivatives targeting serotonin and dopamine receptors, the introduction of a halogen at the ortho position of the phenyl ring has been shown to affect binding to the dopamine D2 receptor. nih.gov In the context of GABA-A receptor antagonism, chlorophenylpiperazines were found to be the most potent inhibitors among a series of piperazine derivatives, with the ortho-substituted analog showing the highest potency. nih.gov

These examples from related compound series underscore the critical role of halogen position in determining the pharmacological activity of arylpiperazine derivatives. It is therefore highly probable that the position of the bromine atom (ortho, meta, or para) on the phenoxy ring of 1-[2-(phenoxy)ethyl]piperazine would significantly modulate its affinity and selectivity for serotonin, dopamine, and GABA receptors, as well as its activity as a monoamine reuptake inhibitor. Further empirical studies are necessary to delineate the precise structure-activity relationships within this specific chemical series.

Role of Phenoxyethyl Moiety in Receptor Binding

The phenoxyethyl moiety is a critical component of many pharmacologically active compounds, significantly influencing their interaction with various receptors. In the context of this compound analogs, this moiety is presumed to play a pivotal role in receptor affinity and selectivity. The key structural features of the phenoxyethyl group that contribute to receptor binding include the nature and position of substituents on the phenyl ring and the length of the ethyl linker.

Substituents on the Phenyl Ring:

The presence of a bromine atom at the meta-position (position 3) of the phenoxy ring is a defining feature of the parent compound. Halogen atoms, such as bromine, can influence receptor binding through several mechanisms:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the phenyl ring and affect its interaction with amino acid residues in the receptor's binding pocket.

Steric Effects: The size of the bromine atom can provide favorable steric interactions, potentially occupying a specific sub-pocket within the binding site.

Hydrophobic Interactions: The lipophilic nature of the bromine atom can enhance hydrophobic interactions with nonpolar regions of the receptor.

Studies on related arylpiperazine derivatives have shown that the nature and position of substituents on the phenyl ring are crucial for affinity and selectivity towards various receptors, including serotonin and adrenergic receptors. nih.gov For instance, the substitution pattern on the phenyl ring can determine whether a compound acts as an agonist or antagonist.

Length of the Ethyl Linker:

The two-carbon ethyl linker connecting the phenoxy group to the piperazine ring provides optimal spacing and conformational flexibility for the molecule to adopt a favorable orientation within the receptor's binding site. Altering the length of this linker can significantly impact binding affinity. A shorter or longer linker may disrupt the ideal positioning of the phenoxy and piperazine moieties, leading to a decrease in potency.

The following table summarizes the potential impact of modifications to the phenoxyethyl moiety on receptor binding, based on general principles observed in related compound classes.

ModificationPotential Impact on Receptor Binding
Phenyl Ring Substitution
Change in Halogen (e.g., Cl, F)Altered electronic and steric interactions, potentially affecting affinity and selectivity.
Change in Position (ortho, para)Different spatial arrangement, which may not fit optimally in the binding pocket.
Introduction of other groups (e.g., methoxy (B1213986), methyl)Modified hydrophobic and electronic properties, leading to changes in binding affinity.
Ethyl Linker Length
Shortening (e.g., methylene)Reduced flexibility and suboptimal positioning of pharmacophoric groups.
Lengthening (e.g., propylene)Increased flexibility, which might be detrimental or beneficial depending on the specific receptor.

Influence of Piperazine Ring Substituents on Pharmacological Profile

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be readily modified at the N4-position to modulate the pharmacological profile of a compound. ijrrjournal.com In the case of this compound analogs, substituents on the piperazine ring are expected to have a profound influence on receptor affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).

The nitrogen atom at the N4-position of the piperazine ring is a key point for derivatization. Attaching various substituents to this nitrogen can alter the molecule's interaction with the target receptor. The nature of these substituents can influence:

Receptor Subtype Selectivity: By introducing substituents of varying size, lipophilicity, and electronic properties, it is possible to achieve selectivity for different receptor subtypes.

Intrinsic Activity: The substituent can influence the conformational changes in the receptor upon binding, thereby determining whether the compound acts as a full agonist, partial agonist, or antagonist.

Pharmacokinetic Properties: Modifications to the piperazine ring can also affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The table below illustrates how different types of substituents on the piperazine ring might influence the pharmacological profile, drawing on findings from broader classes of arylpiperazine drugs.

Substituent TypePotential Influence on Pharmacological ProfileExample from Related Classes
Small Alkyl Groups May increase lipophilicity and could influence selectivity.N-methyl or N-ethyl substitution can alter affinity for dopamine and serotonin transporters.
Aromatic/Heteroaromatic Rings Can introduce additional binding interactions (e.g., pi-stacking) and significantly enhance affinity and selectivity.Phenyl, pyridinyl, or pyrimidinyl groups are common in CNS-active arylpiperazines.
Bulky/Lipophilic Groups Can occupy larger hydrophobic pockets in the receptor, often leading to increased potency.Benzyl or phenethyl groups can enhance affinity for certain receptors.
Polar/Hydrogen Bonding Groups May form specific hydrogen bonds with the receptor, which can be critical for high-affinity binding.Hydroxyl or amide functionalities can improve binding and selectivity.

Identification of Key Pharmacophores

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. Based on the structure of this compound and SAR principles from related compounds, a putative pharmacophore model can be proposed. The key pharmacophoric features likely include:

Aromatic Ring Feature: The bromophenoxy group serves as a crucial aromatic feature that can engage in hydrophobic and potentially halogen-bonding interactions within the receptor.

Hydrogen Bond Acceptor Feature: The ether oxygen of the phenoxyethyl moiety can act as a hydrogen bond acceptor.

Basic Nitrogen Atom: The N1-nitrogen of the piperazine ring is a basic center that is likely to be protonated at physiological pH and form an ionic interaction with an acidic residue (e.g., aspartate) in the receptor.

Hydrophobic/Aromatic Feature (at N4): The substituent at the N4-position of the piperazine ring can provide an additional hydrophobic or aromatic interaction point, which is critical for modulating affinity and selectivity.

These features, in a specific spatial arrangement, are likely necessary for high-affinity binding to the target receptor. The development of a precise pharmacophore model would require experimental data from a series of active and inactive analogs. nih.gov

In Vitro Biological Evaluations of 1 2 3 Bromophenoxy Ethyl Piperazine and Its Derivatives

Antimicrobial Activity Assessment

Derivatives of piperazine (B1678402) have been a subject of extensive research due to their broad-spectrum biological activities, including antimicrobial properties. nih.gov The core piperazine structure is a key component in developing new antibacterial agents to combat the growing challenge of antimicrobial resistance. nih.gov

Numerous studies have demonstrated that synthesized piperazine derivatives exhibit significant antibacterial activity against a wide range of pathogens. nih.gov These compounds have been tested against both Gram-positive and Gram-negative bacteria.

Gram-positive strains that have been evaluated include Staphylococcus aureus (including Methicillin-Resistant Staphylococcus aureus, MRSA), Bacillus subtilis, Bacillus cereus, Streptosporangium longisporum, Sarcina lutea, Micrococcus flavus, and Clostridium sporogenes. researchgate.netresearchgate.netijcmas.com Gram-negative bacteria tested include Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi, Klebsiella pneumoniae, Proteus vulgaris, and Shigella flexineri. researchgate.netresearchgate.netijcmas.comresearchgate.net

The efficacy of these derivatives varies based on their structural modifications. For instance, certain ciprofloxacin (B1669076) analogues bearing a specific N-substituted piperazinyl moiety showed high inhibition against all tested Gram-positive organisms, with activity comparable or superior to reference drugs like norfloxacin (B1679917) and ciprofloxacin. nih.gov In some cases, piperazine derivatives displayed activity against P. aeruginosa that was nearly as potent as the antibiotic amikacin. researchgate.net However, other studies have found that while many compounds show significant activity against bacterial strains, some derivatives may exhibit poor or no activity, possibly due to issues with cell impermeability. nih.govsci-hub.se

Interactive Table: Antibacterial Activity of Selected Piperazine Derivatives

The antifungal potential of piperazine derivatives has also been investigated, although they sometimes show weaker activity against fungi compared to bacteria. nih.govmdpi.com Screenings have been conducted against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus flavus. nih.govresearchgate.netmdpi.com

While some studies report feeble to moderate antifungal activity, others have identified derivatives with promising effects. nih.govresearchgate.net For example, a piperazine propanol (B110389) derivative was identified as a potent inhibitor of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov This suggests a specific mechanism of action for its antifungal properties against pathogens like C. albicans and Aspergillus fumigatus. nih.gov Other research has focused on designing derivatives that act as chitin (B13524) synthase inhibitors, another crucial target for antifungal agents. nih.gov

Standardized laboratory methods are employed to determine the antimicrobial efficacy of these compounds. The most commonly cited techniques are the disc diffusion method and the broth microdilution method. researchgate.netijcmas.com

Disc Diffusion Method : This technique provides a qualitative or semi-quantitative assessment of antimicrobial activity. A filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The plate is then incubated, and the diameter of the resulting zone of inhibition (where microbial growth is prevented) is measured. researchgate.netmdpi.com

Broth Microdilution Method : This is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netmdpi.com The test involves preparing serial dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of the microbial inoculum. researchgate.net The MBC is determined by subculturing the contents of the wells that show no visible growth onto an agar plate to identify the lowest concentration that kills the bacteria. researchgate.net

Antiproliferative and Anticancer Activity Profiling

Arylpiperazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines. mdpi.com

In vitro studies have evaluated the cytotoxic effects of 1-[2-(3-Bromophenoxy)ethyl]piperazine derivatives against numerous human cancer cell lines. The potency of these compounds is typically expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of the cancer cells.

These derivatives have demonstrated activity against a diverse panel of cancers, including:

Prostate Cancer : PC-3, LNCaP, and DU145 cell lines. mdpi.com

Breast Cancer : MDA-MB-231 and MCF-7 cell lines. nih.govbrieflands.com

Cervical Cancer : HeLa cell line. nih.gov

Pancreatic Cancer : MIA PaCa2 cell line. nih.gov

Lung Cancer : A549 and NCI H1975 cell lines. nih.govmdpi.com

Leukemia : MOLT-4 cell line. brieflands.com

The level of cytotoxicity is highly dependent on the specific chemical substitutions on the arylpiperazine core. For example, in one study, a derivative with a concurrent benzene (B151609) ring C4-fluorination and piperidine (B6355638) acetylation exhibited the most potent activity against HeLa and MDA-MB-231 cell lines. nih.gov Notably, some of these active compounds have also shown significantly low cytotoxicity against normal human cell lines, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Normal Human Dermal Fibroblasts (NHDF), indicating a degree of selectivity for cancer cells. nih.gov

Interactive Table: Cytotoxicity (IC₅₀ µM) of Selected Piperazine Derivatives on Human Cancer Cell Lines

Research into the mechanisms underlying the antiproliferative effects of piperazine derivatives has identified two primary modes of action: the disruption of microtubule dynamics and the induction of cell cycle arrest.

Tubulin Polymerization Inhibition : Microtubules, which are dynamic polymers of α- and β-tubulin subunits, are essential for mitosis and maintaining cell structure. nih.gov Their disruption is a well-established strategy in cancer therapy. nih.gov Piperazine has been reported as a key structural component in compounds that inhibit tubulin polymerization. mdpi.com These agents often act by binding to the colchicine (B1669291) site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. nih.govmdpi.com This interference with microtubule dynamics disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death. mdpi.com

Cell Cycle Arrest : Many piperazine derivatives exert their anticancer effects by halting the progression of the cell cycle, a tightly regulated process that governs cell division. nih.gov Flow cytometry analysis has revealed that these compounds can arrest the cell cycle at different phases. The most commonly reported effect is an arrest in the G2/M phase, which prevents cells from entering or completing mitosis. nih.govnih.gov For example, one dispiropiperazine derivative was shown to arrest SW480 human cancer cells in the G2/M phase, induce apoptosis, and disrupt the positioning of the mitotic spindle. nih.gov Some compounds have also been found to induce arrest at the G1/S checkpoint, preventing the cell from initiating DNA synthesis. mdpi.comnih.govfrontiersin.org The mechanism of cell cycle arrest can involve the modulation of key regulatory proteins, such as cyclin-dependent kinase 1 (Cdk1). researchgate.net

Enzyme and Receptor Binding Assays

Comprehensive searches of scientific literature and databases did not yield specific enzyme or receptor binding data for this compound. While the broader class of phenoxyethylpiperazine derivatives has been investigated for activity at various central nervous system targets, including serotonin (B10506) and dopamine (B1211576) receptors, quantitative binding affinities (such as Ki or IC50 values) for the specific compound this compound are not publicly available.

Similarly, detailed binding assay data for specific derivatives of this compound, where the bromophenoxy or the piperazine moieties are systematically modified, were not found in the reviewed literature. Structure-activity relationship (SAR) studies for closely related analogs suggest that substitutions on the phenoxy ring and the nature of the substituent on the second nitrogen of the piperazine ring can significantly influence receptor affinity and selectivity. However, without specific data points for the compound , a detailed analysis is not possible.

Table 1: Enzyme and Receptor Binding Affinity of this compound and its Derivatives

CompoundTargetKi (nM)IC50 (nM)Reference
Data not available

No publicly available data was found for this compound or its direct derivatives in enzyme and receptor binding assays.

Functional Cell-Based Assays

In line with the lack of binding data, specific results from functional cell-based assays for this compound are not reported in the accessible scientific literature. Such assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, and for quantifying its potency and efficacy (e.g., EC50 or Emax values).

The pharmacological effects of related phenoxyethylpiperazine compounds in various cell-based models have been documented, often in the context of developing agents for neurological or psychiatric disorders. These studies typically involve measuring second messenger responses (e.g., cAMP accumulation, calcium mobilization) or other cellular endpoints following compound application. However, without experimental data for this compound, its functional activity at the cellular level remains uncharacterized.

Table 2: Functional Cell-Based Assay Data for this compound and its Derivatives

CompoundAssay TypeCell LineMeasured EffectEC50/IC50 (nM)Emax (%)Reference
Data not available

No publicly available data was found for this compound or its direct derivatives in functional cell-based assays.

In Vivo Preclinical Investigation of 1 2 3 Bromophenoxy Ethyl Piperazine Analogs

Efficacy Studies in Disease Models (e.g., Infectious Diseases, CNS Disorders)

Analogs of 1-[2-(3-Bromophenoxy)ethyl]piperazine, specifically N-(phenoxyalkyl)- and N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives, have been investigated for their potential therapeutic effects in models of central nervous system (CNS) disorders. These studies have revealed anxiolytic-like, anticonvulsant, and analgesic activities for certain derivatives.

In a study evaluating a series of these compounds, two derivatives demonstrated notable efficacy in mouse models. Compound 9 , identified as 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, exhibited both anxiolytic and anticonvulsant properties. nih.gov The anxiolytic activity was observed at a dose of 2.5 mg/kg, while the median effective dose (ED₅₀) for its anticonvulsant effect was determined to be 26.33 mg/kg. nih.gov Another analog, compound 3 (1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride), also showed anxiolytic activity at 10 mg/kg and anticonvulsant effects with an ED₅₀ of 23.50 mg/kg. nih.gov Furthermore, this compound was found to be active against allodynia in a model of diabetic neuropathic pain at a dose of 30 mg/kg. nih.gov The observed activities of these compounds are suggested to be related to their interactions with various neurotransmitter receptors, including serotonin (B10506) (5-HT₁ₐ), dopamine (B1211576) (D₂), and adrenergic (α₁) receptors. nih.gov

The broader class of piperazine (B1678402) derivatives is recognized for its potential in treating neuropsychiatric disorders. nih.gov Various derivatives have shown promising activity at dopamine and serotonin receptors, which are key targets for antipsychotic medications. nih.gov Research in this area has led to the synthesis and evaluation of numerous piperazine-containing compounds for their potential as novel treatments for conditions like schizophrenia. nih.gov

Table 1: In Vivo Efficacy of Selected N-(Phenoxyalkyl)piperazine Analogs in Mouse Models

Compound Test Dose/ED₅₀ Activity
Compound 9 Four-plate test 2.5 mg/kg Anxiolytic-like
Maximal Electroshock (MES) 26.33 mg/kg Anticonvulsant
Compound 3 Four-plate test 10 mg/kg Anxiolytic-like
Maximal Electroshock (MES) 23.50 mg/kg Anticonvulsant
Streptozocin-induced diabetic neuropathy 30 mg/kg Antiallodynic

Pharmacokinetic Profiling of this compound Analogs

The pharmacokinetic properties of arylpiperazine derivatives have been characterized in preclinical studies to assess their absorption, distribution, metabolism, and excretion (ADME) profiles. One such derivative, CDRI-93/478 (1-[4-(4-fluorophenyl) piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl) propane hydrochloride), has undergone pharmacokinetic evaluation in rats.

Following oral administration, CDRI-93/478 demonstrated rapid absorption and a substantial bioavailability of approximately 69.9 ± 5.1%. nih.gov The studies revealed linear pharmacokinetics over the tested dose range, characterized by low clearance and a high volume of distribution. nih.gov Protein binding for this compound was found to be low, under 40%. nih.gov Interestingly, a double-peak phenomenon was observed in the plasma concentration-time profile after oral dosing, which could be attributed to its high water solubility, regional differences in gastrointestinal absorption, or enterohepatic recirculation. nih.gov The excretion of the compound was primarily non-renal, with urinary excretion accounting for less than 2%. nih.gov

Table 2: Pharmacokinetic Parameters of the Arylpiperazine Derivative CDRI-93/478 in Rats

Parameter Value
Bioavailability (oral) 69.9 ± 5.1%
Protein Binding < 40%
Clearance Low
Volume of Distribution High
Urinary Excretion < 2%

Brain Penetration Studies (if applicable to CNS activity)

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. Studies on piperazine-containing analogs designed as inhibitors of Mixed Lineage Kinase 3 (MLK3), a target for neurodegenerative diseases, have highlighted significant differences in brain penetration among structurally similar compounds.

In a preclinical study, compound 1 demonstrated significant brain levels and an excellent brain-to-plasma (B/P) ratio. For instance, three hours after intravenous administration, the whole brain concentration was 950 ng/g, with a B/P ratio of 0.81. The brain concentrations of this compound remained above its in vitro MLK3 inhibition IC₅₀ for over six hours. In contrast, a closely related analog, compound 13 , exhibited very limited CNS penetration, with B/P ratios of 0.04, 0.07, and 0.13 at 0.5, 1, and 3 hours post-injection, respectively, despite having similar potency against the target enzyme. Another analog, compound 8 , also showed significant brain concentrations with brain and plasma levels being closely matched, resulting in B/P ratios of approximately 1 throughout the experiment.

Table 3: Brain Penetration of MLK3 Inhibitor Analogs in Mice

Compound Time (hours) Brain Concentration (ng/g) Brain/Plasma (B/P) Ratio
Compound 1 3 950 0.81
Compound 13 0.5 - 0.04
1 - 0.07
3 - 0.13
Compound 8 Various - ~1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.